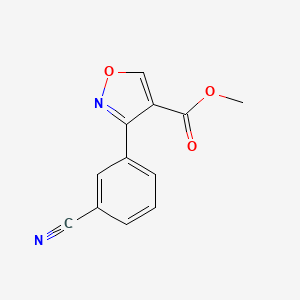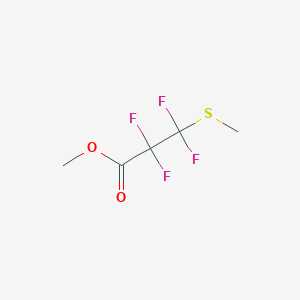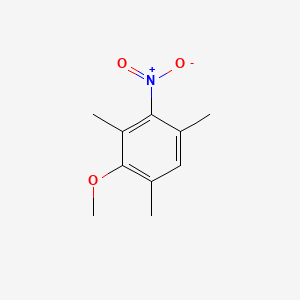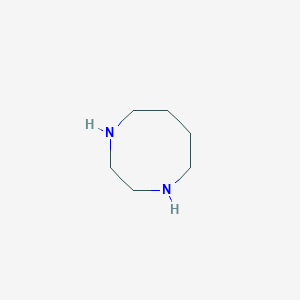![molecular formula C12H20ClNOSi B8675340 tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane typically involves the reaction of 2-chloropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-chloropyridine+tert-butyl-dimethylsilyl chloridebasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation with potassium permanganate can produce a pyridine N-oxide.
Aplicaciones Científicas De Investigación
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Mecanismo De Acción
The mechanism of action of tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane depends on its specific application. In organic synthesis, the compound can act as a protecting group for sensitive functional groups, preventing unwanted side reactions. In catalysis, it can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of the catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl-[(2-chloropyridin-3-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-5-yl)methoxy]-dimethylsilane
- tert-Butyl-[(2-chloropyridin-6-yl)methoxy]-dimethylsilane
Uniqueness
tert-Butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane is unique due to the specific positioning of the chloropyridinyl moiety, which can influence its reactivity and the types of reactions it undergoes. The presence of the tert-butyl and dimethylsilane groups also imparts distinct steric and electronic properties, making it a valuable compound in various chemical applications.
Propiedades
Fórmula molecular |
C12H20ClNOSi |
|---|---|
Peso molecular |
257.83 g/mol |
Nombre IUPAC |
tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3 |
Clave InChI |
FYGBOJOVTDLFTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)











![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)
